molecular formula C19H21N3O4 B3569500 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine

1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine

Cat. No. B3569500
M. Wt: 355.4 g/mol
InChI Key: CEJGKPQDPDABAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine, also known as ENBPI, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, leading to its growing interest among researchers.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine has been studied for its potential applications in various scientific research fields. One of the most promising applications is its use as a fluorescent probe for the detection of zinc ions. 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to selectively bind to zinc ions and emit fluorescence upon binding, making it a useful tool for studying zinc ion dynamics in cells.
1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in cancer treatment.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to have anti-inflammatory activity. 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It has also been shown to have low toxicity, making it a safe compound to work with. However, 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine. One area of research is the development of 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine-based fluorescent probes for the detection of other metal ions. 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine has been shown to selectively bind to zinc ions, but further research is needed to determine its selectivity for other metal ions.
Another area of research is the development of 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine-based anti-cancer agents. 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine has shown promising results in inhibiting the growth of cancer cells, but further research is needed to optimize its anti-cancer activity and determine its potential as a cancer treatment.
Conclusion
In conclusion, 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine is a promising compound that has potential applications in various scientific research fields. Its synthesis method has been optimized, and it has been shown to have low toxicity and high stability. 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine has shown promising results in various studies, including its potential as a fluorescent probe for the detection of zinc ions and as an anti-cancer agent. Further research is needed to fully understand its potential applications and limitations, but 1-(2-ethoxyphenyl)-4-(3-nitrobenzoyl)piperazine is a compound that is worth exploring for its potential in scientific research.

properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-2-26-18-9-4-3-8-17(18)20-10-12-21(13-11-20)19(23)15-6-5-7-16(14-15)22(24)25/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJGKPQDPDABAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.